molecular formula C8H11ClO B13834488 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one

7-chloro-5-methylbicyclo[3.2.0]heptan-6-one

Cat. No.: B13834488
M. Wt: 158.62 g/mol
InChI Key: UVONOUWBTAUXPO-UHFFFAOYSA-N
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Description

7-chloro-5-methylbicyclo[320]heptan-6-one is a bicyclic compound with a unique structure that includes a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one can be achieved through several methods. One common approach involves the photochemical ring contraction–solvolysis of 7-chloro-7-methylbicyclo[3.2.0]hept-2-en-6-ones in methanol . This reaction is influenced by the conformational preferences of the exo- and endo-stereoisomers, leading to the formation of cyclopropylesters .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar photochemical and solvolysis techniques. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methylbicyclo[3.2.0]heptan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

7-chloro-5-methylbicyclo[3.2.0]heptan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-5-methylbicyclo[3.2.0]heptan-6-one involves its interaction with molecular targets through various pathways. The compound’s effects are mediated by its ability to undergo chemical reactions that modify its structure and function. Specific molecular targets and pathways depend on the context of its application, such as its use in pharmaceuticals or materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-5-methylbicyclo[320]heptan-6-one is unique due to its specific substitution pattern, which includes a chlorine atom and a methyl group This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

7-chloro-5-methylbicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C8H11ClO/c1-8-4-2-3-5(8)6(9)7(8)10/h5-6H,2-4H2,1H3

InChI Key

UVONOUWBTAUXPO-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1C(C2=O)Cl

Origin of Product

United States

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